ITK inhibitor - 439574-61-5

ITK inhibitor

Catalog Number: EVT-357769
CAS Number: 439574-61-5
Molecular Formula: C31H39N5O4S2
Molecular Weight: 609.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[5-[[5-[(4-acetyl-1-piperazinyl)-oxomethyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide is a member of benzamides.
ITK Inhibitor is any agent that inhibits interleukin-2-inducible kinase (ITK).
Overview

Interleukin-2-inducible T cell kinase, commonly referred to as ITK, is a member of the TEC family of kinases, which play critical roles in T cell signaling pathways. ITK is particularly important for T cell activation and differentiation, influencing various immune responses. The development of ITK inhibitors has gained significant attention due to their potential therapeutic applications in treating autoimmune diseases and certain types of cancer.

Source

ITK inhibitors have been identified through various research efforts, including high-throughput screening of small molecule libraries and structure-based drug design. Notable studies have focused on synthesizing selective ITK inhibitors that demonstrate potent inhibition of ITK activity while minimizing off-target effects.

Classification

ITK inhibitors can be classified based on their mechanism of action and binding characteristics. They include:

  • Reversible inhibitors: Compounds that bind non-covalently to the active site of ITK.
  • Covalent inhibitors: Compounds that form permanent bonds with ITK, leading to sustained inhibition.
Synthesis Analysis

Methods

The synthesis of ITK inhibitors typically involves several key steps:

  1. Lead Identification: Initial compounds are identified through screening libraries or rational design based on known structures.
  2. Chemical Modifications: Structural modifications are made to enhance potency and selectivity. For example, aminopyrazole-based compounds have shown promise in selectively inhibiting ITK over other kinases such as Aurora .
  3. Covalent Binding Strategies: Some inhibitors, like soquelitinib, are designed to covalently bind to specific residues in the ITK active site, enhancing selectivity and efficacy .

Technical Details

The synthesis process often employs techniques such as:

  • Solid-phase synthesis for generating diverse compound libraries.
  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for analyzing compound purity and structure.
  • X-ray crystallography for determining the binding conformation of inhibitors within the ITK active site.
Molecular Structure Analysis

Structure

The molecular structure of ITK inhibitors typically features a core scaffold that interacts with the ATP-binding pocket of ITK. For instance, the thiazolopyridine core has been identified as a key structural element for binding .

Data

Key structural data includes:

  • Binding affinity: Many compounds exhibit submicromolar IC50 values against ITK.
  • Crystal structures: High-resolution structures (e.g., 2.0 Å) reveal critical interactions between the inhibitor and the kinase domain .
Chemical Reactions Analysis

Reactions

ITK inhibitors undergo various chemical reactions during their interaction with the kinase:

  1. Binding Reaction: The inhibitor binds to the ATP-binding site of ITK, preventing substrate phosphorylation.
  2. Covalent Modification: In the case of covalent inhibitors, a nucleophilic attack occurs at specific residues, leading to irreversible inhibition .

Technical Details

Characterization of these reactions often involves:

  • Biochemical assays to measure kinase activity post-inhibitor treatment.
  • Western blot analysis to assess downstream signaling effects following inhibition .
Mechanism of Action

Process

The mechanism by which ITK inhibitors exert their effects involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site or allosteric sites, these compounds prevent the phosphorylation of substrates essential for T cell activation.
  2. Alteration of Signaling Pathways: Inhibition leads to reduced activation of downstream signaling pathways such as those involved in cytokine production and T cell proliferation.

Data

Studies have shown that specific ITK inhibitors can significantly reduce interleukin-2 production in T cells, demonstrating their functional impact on immune responses .

Physical and Chemical Properties Analysis

Physical Properties

ITK inhibitors generally possess properties conducive to biological activity:

  • Solubility: Many are designed to be soluble in physiological buffers.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Common chemical properties include:

  • Molecular weight: Typically ranges from 300 to 500 g/mol.
  • LogP values: Indicative of membrane permeability; optimal values enhance bioavailability.
Applications

Scientific Uses

ITK inhibitors have several promising applications in research and clinical settings:

  • Autoimmune Diseases: Their ability to modulate T cell responses makes them candidates for treating conditions like rheumatoid arthritis and multiple sclerosis.
  • Cancer Therapy: Inhibitors targeting ITK may enhance anti-tumor immunity by altering T cell function within tumor microenvironments.
  • Research Tools: They serve as valuable tools for dissecting T cell signaling pathways and understanding immune regulation mechanisms.
Introduction to ITK and Its Role in Immune Signaling

Interleukin-2-Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase predominantly expressed in T lymphocytes, natural killer (NK) cells, and mast cells. As a critical mediator of T-cell receptor (TCR) signaling, ITK integrates activation signals that drive T-cell differentiation, cytokine production, and immune synapse formation. The therapeutic targeting of ITK has emerged as a promising strategy for modulating aberrant immune responses in autoimmune diseases, lymphoproliferative disorders, and chronic inflammatory conditions. This review examines ITK's biochemical characteristics, evolutionary relationships, and mechanistic roles in immune function, providing a foundation for understanding ITK inhibitor development [1] [2] [6].

Biochemical and Functional Characterization of Interleukin-2-Inducible T-Cell Kinase (ITK)

Domain Architecture and Activation Mechanism

ITK possesses a conserved five-domain structure that regulates its activation and function:

  • N-terminal Pleckstrin Homology (PH) domain: Binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3), facilitating membrane recruitment upon PI3K activation [1] [3]
  • Tec Homology (TH) domain: Contains proline-rich regions that mediate intramolecular interactions
  • SRC Homology 3 (SH3) domain: Recognizes proline-rich motifs in partner proteins like SLP-76
  • SH2 domain: Binds phosphotyrosine residues (e.g., Tyr145 on SLP-76)
  • Kinase domain (SH1): Catalyzes substrate phosphorylation upon activation loop phosphorylation (Tyr511) [2] [6]

ITK transitions from an autoinhibited state through sequential activation steps:

  • PIP3 binding to the PH domain recruits ITK to the plasma membrane
  • TCR engagement promotes SH2 domain interaction with phosphorylated SLP-76
  • Lck phosphorylates Tyr511 in the activation loop
  • Autophosphorylation of Tyr180 in the SH3 domain modulates substrate specificity [3] [9]

Downstream Signaling and Cellular Functions

Activated ITK phosphorylates phospholipase C-gamma 1 (PLCγ1) at Tyr783, triggering:

  • PIP2 hydrolysis to inositol trisphosphate (IP3) and diacylglycerol (DAG)
  • IP3-mediated calcium release from endoplasmic reticulum stores
  • DAG-mediated protein kinase C (PKC) and RasGRP activation
  • Calcium-dependent NFAT nuclear translocation and DAG-stimulated AP-1/NF-κB activation [1] [6]

Table 1: ITK Inhibitors in Preclinical Development

Compound NameITK IC₅₀ (nM)Selectivity ProfileCellular Activities
ITK inhibitor 64BTK (133 nM), JAK3 (320 nM)Inhibits PLCγ1/ERK phosphorylation; Antiproliferative in T-cell lines
ITK inhibitor 22Not fully characterizedNot reported in searched literature
Compound 434BTK (133 nM), EGFR (2360 nM)Blocks IL-2 production; Inhibits Jurkat proliferation (GI₅₀=5.1μM)

ITK deficiency or inhibition skews T-cell differentiation:

  • Th2/Th17 suppression: Reduced IL-4, IL-5, IL-13, IL-17A production due to impaired IRF4 expression [1] [8]
  • Th1 enhancement: Normal or increased IFN-γ production through compensatory RLK/Txk signaling [1] [6]
  • Regulatory T-cell effects: Increased FoxP3+ Treg proportions but impaired Tr1 cell function [1]

Evolutionary Context of ITK Within the Tec Family Kinases

Phylogenetic Relationships and Structural Diversification

The Tec kinase family comprises five members sharing conserved C-terminal SH3-SH2-kinase domains but divergent N-terminal membrane-targeting modules:

  • ITK/Emt/Tsk: PH-TH-SH3-SH2-kinase; T-cell predominant
  • BTK: PH-TH-SH3-SH2-kinase; B-cell restricted (mutated in X-linked agammaglobulinemia)
  • TEC: PH-TH-SH3-SH2-kinase; broad hematopoietic expression
  • RLK/Txk: Cysteine-rich string-SH3-SH2-kinase; Th1 cells and platelets
  • BMX/Etk: PH-SH3-SH2-kinase; endothelial and myeloid cells [2] [6]

Table 2: Comparative Domain Architecture of Tec Kinases in Lymphocytes

KinaseN-terminal DomainPrimary ExpressionKey FunctionsRedundancy in T-cells
ITKPH-THT-cells, NK cells, mast cellsDominant PLCγ1 activatorLimited compensation for RLK
RLK/TxkCysteine stringTh1 cells, plateletsPLCγ1 phosphorylationPartially compensates for ITK deficiency
TECPH-THHematopoietic progenitorsModest PLCγ regulationMinimal compensation observed

Functional Compensation and Specialization

  • Expression hierarchy: ITK > RLK > TEC in naive T-cells, establishing ITK dominance [6]
  • Genetic evidence:
  • Itk⁻/⁻ mice exhibit 50-70% reduced PLCγ1 phosphorylation and calcium flux
  • Itk/Rlk double knockout exacerbates defects in thymic development and effector functions
  • Tec⁻/⁻ mice show no significant T-cell defects, confirming marginal role [6] [3]
  • Lineage-specific adaptations:
  • RLK's cysteine-string enables PIP3-independent membrane localization
  • ITK's PH domain exhibits higher PIP3 affinity than BTK/TEC, optimizing TCR signal coupling [6]

ITK in T-Cell Receptor (TCR) Signaling and Immune Synapse Formation

Proximal TCR Signalosome Assembly

Upon TCR-pMHC engagement, ITK integrates into a multiprotein complex nucleated by LAT and SLP-76:

  • ZAP-70 phosphorylates LAT transmembrane adaptor
  • Phosphorylated LAT recruits SLP-76 via GADS adaptor
  • ITK SH2 domain binds pTyr145 on SLP-76
  • ITK phosphorylates PLCγ1 bound to SLP-76-associated phosphosites [3] [9]

Kinetic regulation: ITK activation peaks within 2-5 minutes post-TCR stimulation, preceding PLCγ1 phosphorylation and calcium flux [9]. Disrupting the SLP-76:ITK interaction (e.g., SLP-76 Y145F mutation) reduces PLCγ1 activation comparably to ITK deletion [3].

Cytoskeletal Remodeling and Immune Synapse Maturation

ITK orchestrates actin dynamics at the T-cell-APC interface through:

  • Vav recruitment: ITK phosphorylates SLP-76 to create docking sites for Vav, a Rac/Rho/Cdc42 GEF [7]
  • Cdc42 activation: Vav-dependent GTP loading triggers WASP conformational change and Arp2/3-mediated actin nucleation
  • Integrin activation: Actin-dependent LFA-1 clustering enhances ICAM-1 binding stability

Functional consequences of ITK deficiency:

  • 70-90% reduction in synaptic F-actin accumulation
  • Impaired Cdc42/WASP activation despite normal WASP/Arp2/3 recruitment
  • Defective conjugate formation with antigen-presenting cells [7]

Disease-Relevant Signaling Implications

  • Autoimmunity:
  • Itk⁻/⁻ mice are resistant to Th17-mediated EAE and Th2-driven asthma models
  • Reduced IL-17A production correlates with protection from neuroinflammation [1] [8]
  • Infectious immunity:
  • Impaired γδ T-cell-derived IL-17A production in Itk⁻/⁻ mice increases susceptibility to Mycobacterium tuberculosis
  • Defective CD8+ T-cell cytotoxicity exacerbates EBV-associated lymphoproliferation in humans [8] [2]
  • Oncogenesis:
  • Elevated ITK expression in angioimmunoblastic T-cell lymphoma (AITL)
  • Biallelic ITK mutations cause EBV-driven lymphoproliferation and hemophagocytic lymphohistiocytosis [1]

The authors declare no competing interests. This review synthesizes findings from publicly available scientific literature.

Properties

CAS Number

439574-61-5

Product Name

ITK inhibitor

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide

Molecular Formula

C31H39N5O4S2

Molecular Weight

609.8 g/mol

InChI

InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38)

InChI Key

RRHONYZEMUNMJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

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